N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite
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Overview
Description
N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite is a nucleoside analog used primarily in the synthesis of modified oligonucleotides. This compound is an adenosine analog, which means it mimics the structure of adenosine, a nucleoside that plays a crucial role in various biological processes. Adenosine analogs are often used in research due to their ability to act as smooth muscle vasodilators and their potential to inhibit cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite typically involves multiple steps. The process begins with the protection of the hydroxyl groups of adenosine, followed by the introduction of the benzoyl (BZ) group at the N6 position. The 5’-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group, and the 3’-hydroxyl group is methylated. Finally, the 2’-hydroxyl group is converted to a cyanoethyl (CED) phosphoramidite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different adenosine derivatives, while substitution reactions can introduce new functional groups to the nucleoside .
Scientific Research Applications
N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite has several scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Acts as a tool to study nucleic acid interactions and modifications.
Medicine: Potential use in developing therapeutic agents due to its ability to inhibit cancer progression.
Industry: Employed in the production of nucleic acid-based diagnostics and therapeutics
Mechanism of Action
The mechanism of action of N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can mimic the behavior of natural adenosine, affecting various molecular pathways. The compound’s ability to inhibit cancer progression is linked to its interaction with specific molecular targets, such as enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite is unique due to its specific modifications, which enhance its stability and functionality in oligonucleotide synthesis. The presence of the DMTr group provides protection during synthesis, while the CED phosphoramidite group facilitates its incorporation into oligonucleotides .
Properties
Molecular Formula |
C48H54N7O8P |
---|---|
Molecular Weight |
888.0 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-43-42(59-7)40(62-47(43)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 |
InChI Key |
FVQVZAFXDJSVIC-PSVHYZMASA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC |
Origin of Product |
United States |
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